

Preliminary Studies on the Biological Role of MMK-1: A Technical Guide

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Compound of Interest				
Compound Name:	MMK1			
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the biological role of the synthetic peptide MMK-1. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the molecular interactions, signaling pathways, and functional effects of MMK-1. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological processes.

Introduction to MMK-1

MMK-1 is a synthetic peptide that has been identified as a potent and selective agonist for the human formyl peptide receptor like-1 (FPRL-1), also known as FPR2. It was discovered through the screening of a random peptide library.[1][2] MMK-1 has demonstrated high specificity for FPRL-1, with significantly lower affinity for the classical formyl peptide receptor (FPR).[3] This selectivity makes MMK-1 a valuable tool for investigating the specific functions of the FPRL-1 receptor in various physiological and pathological processes.

The primary biological activities associated with MMK-1 are its ability to induce chemotaxis and calcium mobilization in phagocytic leukocytes, such as neutrophils and monocytes.[1][2][3] Furthermore, it has been shown to stimulate the production of pro-inflammatory cytokines in human monocytes in a manner sensitive to pertussis toxin, indicating the involvement of Gi proteins in its signaling cascade.[1][2]



Quantitative Data Summary

The following table summarizes the key quantitative data from preliminary studies on MMK-1's biological activity.

Parameter	Value	Cell Type/System	Reference
EC50 for FPRL-1	<2 nM	Human FPRL1- transfected HEK293 cells	[3]
EC50 for FPR	>10,000 nM	Human FPR- transfected cells	[3]
Chemotaxis	Induces selective migration at 1 μM (4h)	FPR2-expressing RBL-2H3 cells	[3]
Anxiolytic-like Activity	Effective at 100 pmol/mouse (ICV)	Mice	[3]

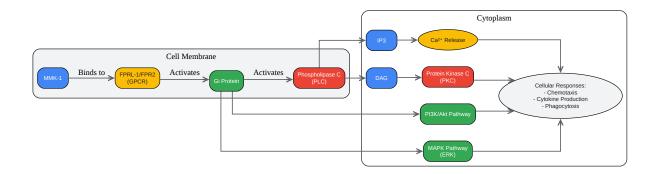
Signaling Pathways of MMK-1

MMK-1 exerts its biological effects by binding to and activating the G-protein coupled receptor, FPRL-1. This interaction initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as chemotaxis and inflammation.

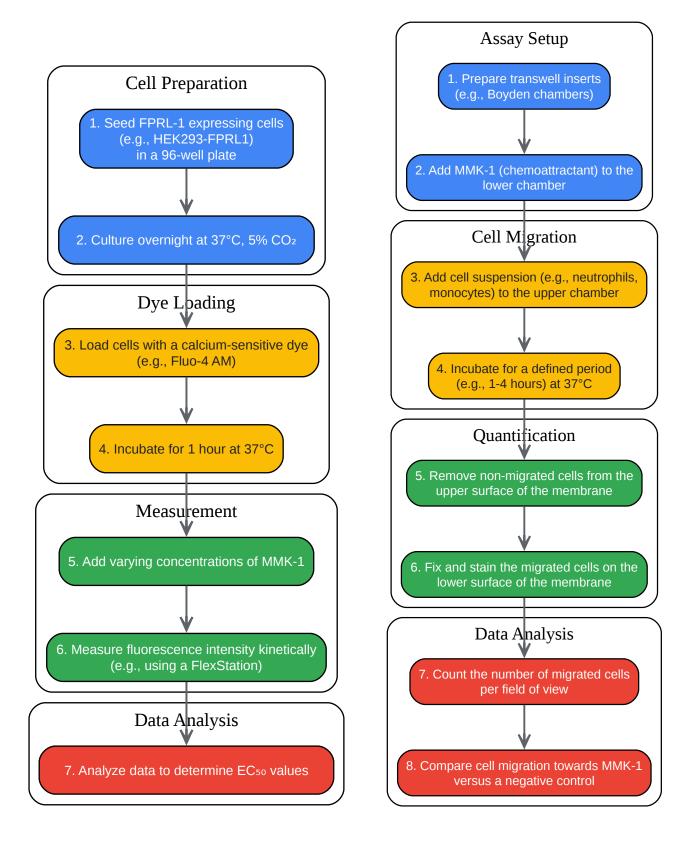
MMK-1/FPRL-1 Signaling Cascade

The binding of MMK-1 to FPRL-1, a Gi-protein coupled receptor, triggers the dissociation of the G-protein subunits.[4] This event initiates several downstream signaling pathways, including the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[4][5] Concurrently, FPRL-1 activation can also engage the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, including ERK phosphorylation.[4][5] These signaling cascades converge to regulate cellular processes such as chemotaxis, cell migration, and the production of inflammatory mediators.[1][2][4]









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